molecular formula C16H20N2O3 B11017750 N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11017750
M. Wt: 288.34 g/mol
InChI Key: DTRZPIGSTFOPRV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound featuring a furan ring, a pyrrole ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Pyrrole Ring Introduction: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine.

    Tetrahydropyran Ring Formation: This step involves the cyclization of a diol or similar precursor under acidic conditions.

    Final Coupling: The final step involves coupling the furan, pyrrole, and tetrahydropyran intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and pyrrole rings can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrrole rings.

    Reduction: Reduced forms of the compound, potentially altering the ring structures.

    Substitution: Substituted derivatives with various functional groups attached to the rings.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its structure suggests it could interact with various biological pathways, offering opportunities for the treatment of diseases.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C16H20N2O3/c19-15(17-13-14-4-3-9-21-14)12-16(5-10-20-11-6-16)18-7-1-2-8-18/h1-4,7-9H,5-6,10-13H2,(H,17,19)

InChI Key

DTRZPIGSTFOPRV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCC2=CC=CO2)N3C=CC=C3

Origin of Product

United States

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